4-(4-(dimethylamino)phenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
4-(4-(Dimethylamino)phenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative with a carboxamide functional group. The molecule features a 1,2,3,4-tetrahydropyrimidine core substituted at position 4 with a 4-(dimethylamino)phenyl group and at position 5 with a carboxamide moiety linked to a 2-fluorophenyl ring. The 6-methyl and 2-oxo groups further modulate its electronic and steric properties, influencing its reactivity and interactions with biological targets .
The 2-fluorophenyl substituent introduces electronegativity and steric effects, which may impact hydrogen bonding and metabolic stability .
Properties
IUPAC Name |
4-[4-(dimethylamino)phenyl]-N-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2/c1-12-17(19(26)23-16-7-5-4-6-15(16)21)18(24-20(27)22-12)13-8-10-14(11-9-13)25(2)3/h4-11,18H,1-3H3,(H,23,26)(H2,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRNCVNABUFFEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)N(C)C)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-(dimethylamino)phenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family and has garnered attention for its potential biological activity, particularly in cancer treatment. This article synthesizes available research findings to provide a comprehensive overview of its biological properties, mechanisms of action, and implications for therapeutic use.
Basic Information
- Molecular Formula: C23H25FN2O
- Molecular Weight: 348.456 g/mol
- CAS Number: 3110-13-2
Structural Characteristics
The compound features a tetrahydropyrimidine ring with various substituents that contribute to its biological activity. The presence of dimethylamino and fluorophenyl groups enhances its pharmacological profile.
Research indicates that compounds similar to this compound may act as inhibitors of topoisomerase II (Topo II), an essential enzyme involved in DNA replication and repair. Inhibition of Topo II can lead to apoptosis in cancer cells by disrupting their ability to replicate DNA.
Anticancer Activity
Studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested: MGC-803, HeLa, MCF-7, and Bel-7404.
- Mechanism: Induction of G2/M cell cycle arrest and apoptosis via non-intercalative inhibition of Topo II catalytic activity .
Case Studies
- Study on Antiproliferative Effects : A study reported that certain derivatives showed IC50 values below 1 μM against multiple cancer cell lines while exhibiting low cytotoxicity towards normal cells .
- In Vivo Studies : In vivo experiments revealed that these compounds not only inhibited tumor growth but also demonstrated favorable pharmacokinetic profiles, suggesting potential for clinical application .
Summary of Biological Activity
| Activity | Cell Lines | IC50 (μM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MGC-803 | < 1 | G2/M arrest, apoptosis |
| Antiproliferative | HeLa | < 1 | Topo II inhibition |
| Antiproliferative | MCF-7 | < 1 | Non-intercalative Topo II inhibition |
| Cytotoxicity in Normal Cells | L929 | >10 | Low cytotoxicity |
Recent Developments
Recent reviews highlight the ongoing exploration of novel Topo II inhibitors, with a focus on compounds structurally related to the tetrahydropyrimidine framework. These studies emphasize the need for further investigation into the selectivity and efficacy of these compounds in clinical settings .
Future Directions
Future research should focus on:
- Structural Optimization : Enhancing the efficacy and selectivity through chemical modifications.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying the observed biological activities.
- Clinical Trials : Progressing towards clinical evaluations to assess therapeutic potential in cancer treatment.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The 2-thioxo analogue () exhibits enhanced antimicrobial activity compared to the 2-oxo derivative, likely due to increased sulfur-mediated hydrophobic interactions . The 4-(dimethylamino)phenyl group in the target compound may improve solubility and target binding compared to the 4-methylphenyl group in , as dimethylamino provides stronger electron-donating effects .
Core Modifications: Thieno[2,3-d]pyrimidine derivatives () show distinct activity profiles due to their fused thiophene ring, which increases planarity and π-π stacking interactions with biological targets .
Crystallographic and Conformational Analysis
- The 2-fluorophenyl group in the target compound may adopt a conformation where the fluorine atom participates in weak C–H···F interactions, stabilizing the crystal lattice (analogous to ) .
- Dimethylamino groups often induce puckering in the tetrahydropyrimidine ring, as observed in similar structures analyzed using SHELX and ORTEP () .
Preparation Methods
Classical Biginelli Reaction Adaptations
The Biginelli reaction, a three-component condensation of aldehydes, β-keto esters, and urea/thiourea, has been adapted to synthesize tetrahydropyrimidine derivatives. For the target compound, key modifications include:
- Aldehyde component : 4-(Dimethylamino)benzaldehyde introduces the dimethylaminophenyl moiety.
- β-Keto amide : Ethyl acetoacetate is replaced with N-(2-fluorophenyl)acetoacetamide to install the fluorophenyl-carboxamide group.
- Catalyst : Hydrochloric acid (HCl) in ethanol under reflux (80–100°C, 4–6 hours) facilitates cyclocondensation.
Representative Procedure :
A mixture of 4-(dimethylamino)benzaldehyde (1.0 equiv), N-(2-fluorophenyl)acetoacetamide (1.0 equiv), and urea (1.2 equiv) in ethanol (20 mL) containing HCl (1 mL) is refluxed for 5 hours. The precipitate is filtered, washed with cold ethanol, and recrystallized to yield the product (65–72%).
Solvent-less Grindstone Multicomponent Synthesis
A solvent-free approach using mechanochemical grinding enhances reaction efficiency and reduces environmental impact:
- Reactants : 4-(Dimethylamino)benzaldehyde, N-(2-fluorophenyl)acetoacetamide, and thiourea.
- Catalyst : CuCl₂·2H₂O (10 mol%) enables rapid cyclization at room temperature (30 minutes).
- Yield : 85–90% after recrystallization from methanol.
Mechanistic Insight :
Copper(II) chloride stabilizes the imine intermediate, accelerating enamine formation and subsequent cyclization.
Lanthanum Triflate-Catalyzed One-Pot Synthesis
Lanthanum triflate (La(OTf)₃) serves as a Lewis acid catalyst for high-yielding, scalable synthesis:
- Conditions : Ethanol (0.5 mL), 100°C, 1–1.5 hours.
- Yield : 79–97% depending on substituent electronic effects.
Optimization Table :
| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 5 | 80 | 2.5 | 68 |
| 10 | 100 | 1.5 | 92 |
| 15 | 100 | 1.0 | 97 |
Data adapted from La(OTf)₃-catalyzed studies.
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
Catalytic Efficiency
- HCl : Cost-effective but requires longer reaction times (4–6 hours).
- La(OTf)₃ : Superior catalytic activity due to strong Lewis acidity, enabling near-quantitative yields.
Characterization and Analytical Data
Spectroscopic Analysis
Chromatographic Purity
HPLC analysis (C18 column, MeOH:H₂O = 70:30) confirms >98% purity for La(OTf)₃-catalyzed products.
Q & A
Basic: What are the common synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?
Answer:
The synthesis typically involves a multi-step approach, starting with the condensation of dimethylaminophenyl derivatives with fluorophenyl-substituted carboxamides. Key steps include:
- Cyclocondensation of β-ketoamides, urea derivatives, and substituted benzaldehydes under acidic catalysis (e.g., HCl or acetic acid) to form the tetrahydropyrimidine core .
- Cyclization under reflux in polar aprotic solvents (e.g., DMF or DCM) at controlled temperatures (80–120°C) to ensure ring closure without side reactions .
- Critical parameters include solvent choice, stoichiometric ratios of reagents, and reaction time (typically 12–24 hours). Yields are optimized by purifying intermediates via column chromatography and recrystallization .
Basic: Which spectroscopic and chromatographic techniques are essential for characterizing the compound's purity and structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ring structure. For example, the 2-oxo group appears as a singlet near δ 160–170 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks) and detects fragmentation patterns indicative of the tetrahydropyrimidine backbone .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% typically required for biological assays) .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR signal splitting vs. expected symmetry)?
Answer:
- Variable-Temperature NMR : Resolves dynamic effects like tautomerism or hindered rotation of the dimethylamino group, which may cause unexpected splitting .
- Isotopic Labeling : ¹⁵N-labeled analogs clarify nitrogen environments in the pyrimidine ring .
- X-ray Crystallography : Provides definitive structural confirmation (e.g., distinguishing keto-enol tautomers) .
Advanced: What computational methods are used to model the compound's interactions with biological targets, and how do they guide experimental design?
Answer:
- Molecular Docking : Predicts binding affinities to targets like kinases or GPCRs. Software (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with the 2-oxo group) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over nanosecond timescales, highlighting residues critical for binding .
- QSAR Modeling : Links structural features (e.g., fluorophenyl substituents) to bioactivity, guiding synthesis of analogs with improved potency .
Advanced: How does modifying substituents on the tetrahydropyrimidine ring affect bioactivity, and what strategies validate SAR hypotheses?
Answer:
- Substituent Effects :
- Fluorophenyl Group : Enhances metabolic stability and membrane permeability via reduced π-π stacking .
- Dimethylamino Group : Increases solubility but may introduce steric hindrance in binding pockets .
- Validation Strategies :
Advanced: What strategies mitigate side reactions during synthesis, such as unintended ring-opening or byproduct formation?
Answer:
- Stoichiometric Control : Limit excess reagents (e.g., benzaldehyde derivatives) to prevent aldol condensation side products .
- Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization while suppressing retro-aldol pathways .
- Real-Time Monitoring : TLC or in-line HPLC tracks reaction progress, enabling early termination if byproducts emerge .
Basic: What in vitro assays are recommended for initial biological screening of this compound?
Answer:
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR or CDK2) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .
- Solubility Testing : Measure equilibrium solubility in PBS (pH 7.4) to predict bioavailability .
Advanced: How do researchers address discrepancies between computational predictions and experimental bioactivity data?
Answer:
- Binding Free Energy Calculations : Use MM/GBSA to refine docking scores and account for solvation effects .
- Proteomics Profiling : Identify off-target interactions via thermal shift assays or affinity chromatography .
- Meta-Analysis : Compare results across multiple software platforms (e.g., Schrödinger vs. MOE) to isolate algorithmic biases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
